3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one hydrate
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Overview
Description
3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one hydrate is a chemical compound with the molecular formula C13H17F2NO3. It is characterized by the presence of two fluorine atoms, a methoxybenzyl group, and a piperidinone ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one hydrate typically involves the reaction of 4-methoxybenzyl chloride with piperidin-4-one in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the piperidinone ring to a piperidine ring.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce piperidine derivatives .
Scientific Research Applications
3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one hydrate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research on potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one hydrate involves its interaction with specific molecular targets. The fluorine atoms and methoxybenzyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-1-(4-methylbenzyl)piperidin-4-one
- 3,3-Difluoro-1-(4-ethoxybenzyl)piperidin-4-one
- 3,3-Difluoro-1-(4-chlorobenzyl)piperidin-4-one
Uniqueness
3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one hydrate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the benzyl group .
Properties
Molecular Formula |
C13H17F2NO3 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
3,3-difluoro-1-[(4-methoxyphenyl)methyl]piperidin-4-one;hydrate |
InChI |
InChI=1S/C13H15F2NO2.H2O/c1-18-11-4-2-10(3-5-11)8-16-7-6-12(17)13(14,15)9-16;/h2-5H,6-9H2,1H3;1H2 |
InChI Key |
JEMKXNUIGAMJDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(=O)C(C2)(F)F.O |
Origin of Product |
United States |
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